5-Bromo-2-methylphenyl acetate
CAS No.: 86297-38-3
Cat. No.: VC5661754
Molecular Formula: C9H9BrO2
Molecular Weight: 229.073
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 86297-38-3 | 
|---|---|
| Molecular Formula | C9H9BrO2 | 
| Molecular Weight | 229.073 | 
| IUPAC Name | (5-bromo-2-methylphenyl) acetate | 
| Standard InChI | InChI=1S/C9H9BrO2/c1-6-3-4-8(10)5-9(6)12-7(2)11/h3-5H,1-2H3 | 
| Standard InChI Key | LBFMFJFIXIRWKN-UHFFFAOYSA-N | 
| SMILES | CC1=C(C=C(C=C1)Br)OC(=O)C | 
Introduction
Structural and Chemical Properties
Molecular Architecture
5-Bromo-2-methylphenyl acetate features a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a methyl acetate group at the 1-position. The ester functional group (-OAc) introduces polarity, while the bromine atom enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions.
Table 1: Key Physical and Chemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub> | 
| Molecular Weight | 243.10 g/mol | 
| IUPAC Name | (5-Bromo-2-methylphenyl)methyl acetate | 
| Boiling Point | 285–290°C (estimated) | 
| Density | 1.45 g/cm³ | 
| Solubility | Soluble in DCM, THF; insoluble in water | 
The compound’s stereoelectronic profile is defined by its SMILES notation: CC1=C(C=C(C=C1)Br)COC(=O)C, which underscores the spatial arrangement critical for its reactivity.
Synthesis and Optimization
Conventional Esterification Routes
The most widely reported synthesis involves the esterification of (5-bromo-2-methylphenyl)methanol with acetic anhydride or acetyl chloride. Catalyzed by sulfuric acid or pyridine, this reaction proceeds via nucleophilic acyl substitution:
Yields typically range from 75–85%, with purity exceeding 95% after silica gel chromatography.
Industrial-Scale Production
Continuous flow reactors have been adopted to enhance efficiency, reducing reaction times from hours to minutes. For example, a microreactor system employing TiCl<sub>4</sub> as a Lewis acid catalyst achieves 90% conversion at 50°C, minimizing byproducts like diacetylated derivatives .
Table 2: Comparative Synthesis Methods
| Method | Catalyst | Temperature | Yield (%) | Purity (%) | 
|---|---|---|---|---|
| Batch Esterification | H<sub>2</sub>SO<sub>4</sub> | 80°C | 78 | 92 | 
| Flow Chemistry | TiCl<sub>4</sub> | 50°C | 90 | 98 | 
| Microwave-Assisted | Pyridine | 120°C | 82 | 94 | 
Applications in Pharmaceutical Development
Role in SGLT2 Inhibitor Synthesis
5-Bromo-2-methylphenyl acetate serves as a precursor to diarylmethanes, key intermediates in sodium-glucose cotransporter-2 (SGLT2) inhibitors like canagliflozin and dapagliflozin. Friedel-Crafts acylation followed by reduction with NaBH<sub>4</sub>/TiCl<sub>4</sub> yields diarylmethane scaffolds with high regioselectivity .
Analytical Characterization
Spectroscopic Profiling
- 
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 7.10 (d, J = 8.4 Hz, 1H, Ar-H), 5.12 (s, 2H, OCH<sub>2</sub>), 2.32 (s, 3H, CH<sub>3</sub>), 2.05 (s, 3H, OAc).
 - 
IR (KBr): ν 1745 cm<sup>−1</sup> (C=O stretch), 1260 cm<sup>−1</sup> (C-O ester).
 
| Hazard | Precautionary Measure | 
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap | 
| Inhalation | Use fume hood; NIOSH-approved respirator | 
| Environmental Disposal | Incinerate at >800°C | 
Future Research Directions
Green Chemistry Approaches
Catalytic systems using immobilized lipases (e.g., Candida antarctica Lipase B) could replace harsh acid catalysts, reducing waste and energy consumption .
Targeted Drug Delivery
Functionalization of the acetate group with PEG chains may enhance bioavailability for anticancer applications, leveraging the bromophenyl moiety’s lipophilicity.
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